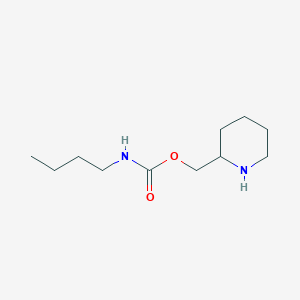

Piperidin-2-ylmethyl butylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-2-ylmethyl butylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperidin-2-ylmethyl butylcarbamate, often involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method provides good yields, easy work-ups, and short reaction times . Another approach involves the radical cyclization of substituted aza-bromoenoates, which enhances diastereoselectivity using tris(trimethylsilyl)silane instead of tributyltin hydride .

Industrial Production Methods

Industrial production of piperidine derivatives typically involves large-scale multi-component reactions using ionic liquids as catalysts. These processes are designed to be environmentally friendly, with high thermal and chemical stability, low vapor pressure, and non-flammability .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl butylcarbamate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the carbamate group to amines.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Piperidin-2-ylmethyl butylcarbamate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl butylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

Matrine: A piperidine derivative with antitumor and antiviral activities.

Uniqueness

Piperidin-2-ylmethyl butylcarbamate is unique due to its specific structural features and the presence of the butylcarbamate group, which may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .

Biological Activity

Piperidin-2-ylmethyl butylcarbamate, a compound with a piperidine ring structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula C11H22N2O2, with a molar mass of approximately 214.31 g/mol. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves:

- Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This property is crucial for developing inhibitors targeting specific diseases.

- Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions like neurological disorders.

1. Neurological Applications

Research indicates that piperidine derivatives, including this compound, have potential therapeutic applications in treating neurological disorders. Studies suggest that these compounds may enhance synaptic plasticity and cognitive functions by modulating neurotransmitter systems.

2. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Compounds derived from piperidine structures have shown significant inhibition of interleukin-1β release, indicating potential use in treating inflammatory diseases .

3. Anticancer Potential

Some studies have highlighted the anticancer properties of piperidine derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting its potential as a lead compound in anticancer drug development .

Table 1: Biological Activities of this compound

Case Study 1: Neuroprotective Effects

A study involving a mouse model for Alzheimer's disease assessed the neuroprotective effects of this compound. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Inhibition of Inflammatory Responses

In vitro experiments demonstrated that this compound significantly reduced pyroptotic cell death in macrophages exposed to inflammatory stimuli. The compound was found to inhibit IL-1β release by approximately 35%, showcasing its anti-inflammatory capabilities .

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-butylcarbamate |

InChI |

InChI=1S/C11H22N2O2/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3,(H,13,14) |

InChI Key |

OPJYTHMLEBRDOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.